(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-5-iodo-4-(prop-2-en-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-ETHOXY-5-IODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound with a unique structure that includes a thiazolidine ring, chlorophenyl, ethoxy, and iodo substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-ETHOXY-5-IODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine-2,4-dione core, followed by the introduction of the chlorophenyl and ethoxy-iodo substituents through various coupling reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-ETHOXY-5-IODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur, where the iodine or chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions vary depending on the desired transformation, with temperatures ranging from room temperature to reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-ETHOXY-5-IODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and other materials can enhance their performance in various applications, such as coatings, adhesives, and electronic devices.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-ETHOXY-5-IODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: A compound with a similar aromatic structure but different substituents.
Steviol glycoside: Another complex organic molecule with unique biological properties.
Uniqueness
What sets (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-{[3-ETHOXY-5-IODO-4-(PROP-2-EN-1-YLOXY)PHENYL]METHYLIDENE}-1,3-THIAZOLIDINE-2,4-DIONE apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C22H19ClINO4S |
---|---|
Molecular Weight |
555.8 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[(3-ethoxy-5-iodo-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H19ClINO4S/c1-3-9-29-20-17(24)10-15(11-18(20)28-4-2)12-19-21(26)25(22(27)30-19)13-14-5-7-16(23)8-6-14/h3,5-8,10-12H,1,4,9,13H2,2H3/b19-12- |
InChI Key |
SHAJYPQTIOLJDM-UNOMPAQXSA-N |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)I)OCC=C |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)Cl)I)OCC=C |
Origin of Product |
United States |
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